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Compound of Interest

Compound Name: 4-(1H-pyrazol-1-yl)pyridin-3-amine

CAS No.: 1152543-41-3

Cat. No.: B1519016

Get Quote

The fusion of pyrazole and pyridine rings creates a heterocyclic system with significant

therapeutic potential. The pyrazole moiety, a five-membered aromatic ring with two adjacent

nitrogen atoms, is a versatile scaffold known for its ability to form key interactions with

biological targets.[1] The pyridine ring, a six-membered aromatic heterocycle, is a common

feature in many approved drugs and contributes to favorable physicochemical properties. The

combination of these two rings in the 4-(1H-pyrazol-1-yl)pyridin-3-amine framework has given

rise to a multitude of compounds with diverse biological activities, most notably as potent

inhibitors of protein kinases.[2]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a

hallmark of many diseases, particularly cancer.[3] The pyrazole-pyridine scaffold has proven to

be an effective pharmacophore for targeting the ATP-binding site of various kinases, leading to

the development of compounds with anticancer, anti-inflammatory, and other therapeutic

properties. This guide will delve into the synthesis, key biological activities, and experimental

evaluation of derivatives based on this core structure.
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General Synthesis of Pyrazolo[3,4-b]pyridine
Derivatives
The synthesis of the pyrazolo[3,4-b]pyridine core, a close structural relative and common

synthetic target, often serves as a foundational strategy for accessing a variety of substituted

analogs. A common and effective route involves the condensation of a 3-aminopyrazole

derivative with a 1,3-dicarbonyl compound. This multi-step synthesis provides a versatile

platform for introducing diversity at various positions of the scaffold, enabling extensive

structure-activity relationship (SAR) studies.[4]

A representative synthetic pathway starts from a 1,3-dione derivative and ethyl

cyanoacetamide to construct the key 3-aminopyrazolopyridine intermediate.[4] This

intermediate can then be further modified, for example, by reaction with various aldehydes to

form Schiff bases, or with acylating/sulfonylating agents to produce a library of final

compounds.[4]
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Figure 1: General Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives.
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Biological Activity as Kinase Inhibitors
The primary and most extensively studied biological activity of the pyrazole-pyridine scaffold is

the inhibition of protein kinases. The structural features of this scaffold allow it to mimic the

purine core of ATP, enabling competitive inhibition at the kinase hinge region.

Transforming Growth Factor-β Type I Receptor (TGF-βRI
/ ALK5) Inhibition
Therapeutic Relevance: The TGF-β signaling pathway is a critical regulator of cell growth,

differentiation, and apoptosis. In advanced cancers, TGF-β signaling often switches from a

tumor-suppressive to a tumor-promoting role, enhancing invasion, metastasis, and creating an

immunosuppressive tumor microenvironment.[5][6] Therefore, inhibiting the TGF-β type I

receptor (also known as activin-like kinase 5 or ALK5) is a promising strategy for cancer

therapy.[7]

Mechanism of Action: Pyrazole-pyridine derivatives act as ATP-competitive inhibitors of ALK5.

They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of

downstream signaling molecules, primarily Smad2 and Smad3. This blockade abrogates the

entire downstream signaling cascade.
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Figure 2: TGF-β Signaling Pathway and Point of Inhibition.
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Potent ALK5 Inhibitors: Several pyrazole-pyridine derivatives have demonstrated potent

inhibition of ALK5.

Compound ID Structure ALK5 IC₅₀ (nM) Reference

GW788388

4-{4-[3-(Pyridin-2-

yl)-1H-pyrazol-4-

yl]pyridin-2-yl}-N-

(tetrahydro-2H-pyran-

4-yl)benzamide

25 [8]

Compound 12r

4-((1-cyclopropyl-3-

(tetrahydro-2H-pyran-

4-yl)-1H-pyrazol-4-

yl)oxy)pyridin-2-

yl)amino derivative

1.8 [9]

Src Family Kinase (SFK) Inhibition
Therapeutic Relevance: Src is a non-receptor tyrosine kinase that plays a pivotal role in

signaling pathways controlling cell proliferation, migration, adhesion, and survival.[10][11]

Aberrant Src activation is implicated in the development and progression of many cancers,

promoting metastasis and angiogenesis.[12]

Mechanism of Action: Src kinase activation involves a conformational change from a "closed"

inactive state to an "open" active state.[13] Pyrazole-pyridine inhibitors bind to the ATP-binding

site of the active conformation, preventing the phosphorylation of downstream substrates and

blocking signal transduction through pathways like Ras-MAPK and PI3K-Akt.[10]
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Figure 3: Simplified Src Kinase Signaling Pathway.

Bruton's Tyrosine Kinase (BTK) Inhibition
Therapeutic Relevance: BTK is a key component of the B-cell receptor (BCR) signaling

pathway, which is essential for B-cell proliferation, survival, and differentiation.[14]

Dysregulation of BTK signaling is a driver of various B-cell malignancies, such as chronic

lymphocytic leukemia (CLL) and mantle cell lymphoma.[15] BTK inhibitors have revolutionized

the treatment of these diseases.

Mechanism of Action: Upon BCR activation, BTK is recruited to the cell membrane and

activated. It then phosphorylates downstream targets, including PLCγ2, leading to the

activation of transcription factors like NF-κB that promote cell survival.[16] Pyrazolo[3,4-

d]pyrimidine derivatives, a closely related scaffold, have been developed as potent irreversible

or reversible BTK inhibitors that block this signaling cascade.
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Figure 4: B-Cell Receptor (BCR) Signaling Highlighting BTK.

Discoidin Domain Receptor 1 (DDR1) Inhibition
Therapeutic Relevance: DDR1 is a unique receptor tyrosine kinase that is activated by

collagen, a major component of the tumor extracellular matrix.[9] DDR1-collagen signaling

plays a significant role in cancer progression, promoting cell survival, invasion, metastasis, and
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chemoresistance.[1][17] High DDR1 expression is correlated with poor prognosis in several

cancers, including colon, lung, and breast cancer.[18]

Mechanism of Action: Upon binding to collagen, DDR1 dimerizes and undergoes sustained

autophosphorylation. This activation triggers downstream signaling cascades, including Src,

Pyk2, and NF-κB pathways, which drive metastatic processes.[9] Pyrazolo[3,4-d]pyrimidine

derivatives have been identified as potent DDR1 inhibitors, blocking its kinase activity and

downstream effects.[19]
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Figure 5: DDR1 Signaling in Cancer Metastasis.

Anticancer Activity
The inhibition of key kinases by pyrazole-pyridine derivatives translates into potent anticancer

activity across a range of cancer types. This is typically evaluated through in vitro cell

proliferation assays.
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Antiproliferative Activity of Representative Compounds:

Compound
Class

Cancer Cell
Line

IC₅₀ (µM)
Target
Kinase(s)

Reference

Pyrazolo[3,4-

d]pyrimidine
HCT-116 (Colon) 4.00 DDR1 [19]

Pyrazolo[3,4-

d]pyrimidine

MDA-MB-231

(Breast)
3.36 DDR1 [19]

Pyrazolo[3,4-

d]pyrimidine

K-562

(Leukemia)
- Src, Abl [15]

Pyrazolo[3,4-

b]pyridine
HepG2 (Liver) 2.6 PIM-1 [20]

Pyrazolo[3,4-

b]pyridine
HCT-116 (Colon) 2.3 CDK [4]

Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a general method for measuring the activity of a purified kinase and the

inhibitory potential of test compounds using a luminescence-based assay that quantifies ADP

production.
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1. Reaction Setup:
Combine Kinase, Substrate,

ATP, and Test Compound
in assay buffer.

2. Kinase Reaction:
Incubate at room temperature

(e.g., 60 minutes).

3. Stop Reaction & Deplete ATP:
Add ADP-Glo™ Reagent.

4. Incubation:
Incubate at room temperature

(40 minutes).

5. ADP to ATP Conversion:
Add Kinase Detection Reagent.

6. Incubation:
Incubate at room temperature

(30-60 minutes).

7. Signal Detection:
Measure luminescence using

a plate reader.
 

1. Cell Seeding:
Plate cells in a 96-well plate

and allow to adhere overnight.

2. Compound Treatment:
Add serial dilutions of the

test compound to the wells.

3. Incubation:
Incubate for a specified period

(e.g., 72 hours).

4. Add MTT Reagent:
Add MTT solution (e.g., 0.5 mg/mL)

to each well.

5. Incubation:
Incubate for 2-4 hours to allow

formazan crystal formation.

6. Solubilization:
Add a solubilizing agent

(e.g., DMSO, isopropanol) to
dissolve the formazan crystals.

7. Absorbance Reading:
Measure absorbance at ~570 nm

using a plate reader.

Click to download full resolution via product page

Figure 7: Workflow for an MTT Cell Proliferation Assay.

Step-by-Step Methodology:
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Cell Plating: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal

density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified

incubator (37°C, 5% CO₂).

Compound Addition: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the cells and add the compound-containing medium to the

wells. Include vehicle-only controls.

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically

48-72 hours).

MTT Addition: Following the incubation period, add a sterile-filtered MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final

concentration of approximately 0.5 mg/mL. [21]5. Formazan Formation: Incubate the plate

for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells

will reduce the yellow MTT to insoluble purple formazan crystals. [22]6. Solubilization:

Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl

sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals. [19]7.

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a

microplate spectrophotometer at a wavelength between 550 and 600 nm. [21]8. Data

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle

control. Plot the percent viability versus the log of the compound concentration and

determine the IC₅₀ value.

In Vivo Tumor Xenograft Model
To evaluate the efficacy of a lead compound in a living organism, a subcutaneous xenograft

model is commonly used. This involves implanting human cancer cells into

immunocompromised mice. [23]
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1. Cell Implantation:
Subcutaneously inject human
cancer cells into the flank of
immunocompromised mice.

2. Tumor Growth:
Monitor mice until tumors

reach a palpable size
(e.g., 100-200 mm³).

3. Randomization & Dosing:
Randomize mice into vehicle
and treatment groups. Begin

dosing with the test compound.

4. Monitoring:
Measure tumor volume and

body weight regularly
(e.g., 2-3 times per week).

5. Endpoint & Analysis:
Terminate the study when tumors

in the control group reach the
endpoint. Excise tumors for
weight and further analysis.

Click to download full resolution via product page

Figure 8: General Workflow for a Subcutaneous Xenograft Model.

General Procedure:

Cell Preparation and Implantation: Harvest human cancer cells from culture and resuspend

them in a sterile solution, often mixed with a basement membrane extract like Matrigel to

improve tumor take rate. [24]Inject a specific number of cells (e.g., 5-10 million)

subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Balb/c

nude). [23][25]2. Tumor Growth Monitoring: Allow tumors to grow to a predetermined size
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(e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length ×

Width²)/2.

Treatment: Once tumors reach the desired size, randomize the mice into control (vehicle)

and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral

gavage, intraperitoneal injection) at a specified dose and schedule.

Efficacy Evaluation: Monitor tumor growth and the general health of the mice (including body

weight) throughout the study.

Endpoint Analysis: The study is typically concluded when tumors in the control group reach a

predetermined maximum size. At the endpoint, mice are euthanized, and tumors are

excised, weighed, and may be processed for further analysis (e.g., histopathology, biomarker

analysis).

Conclusion and Future Perspectives
The 4-(1H-pyrazol-1-yl)pyridin-3-amine scaffold and its close relatives represent a highly

valuable and versatile class of compounds in modern drug discovery. Their proven ability to

potently and often selectively inhibit a wide range of protein kinases underscores their

significant therapeutic potential, particularly in oncology. The extensive research into

pyrazolopyridine and pyrazolopyrimidine derivatives provides a strong foundation and a clear

rationale for the continued exploration of this chemical space.

Future efforts should focus on synthesizing and profiling a broader array of derivatives to fully

map the structure-activity relationships for various kinase families. Investigating the potential for

dual-target inhibitors (e.g., targeting both a primary oncogenic kinase and a resistance

pathway) could lead to more durable clinical responses. Furthermore, exploring the activity of

this scaffold beyond kinase inhibition, for instance, in areas like neurodegenerative diseases or

metabolic disorders where specific kinases play a role, could open up new therapeutic

avenues. The continued application of rational drug design, guided by structural biology and

computational modeling, will be instrumental in optimizing the potency, selectivity, and drug-like

properties of next-generation inhibitors based on this powerful scaffold.
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